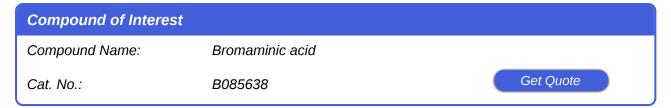


A Technical Guide to the Physical and Chemical Properties of Bromaminic Acid

Author: BenchChem Technical Support Team. Date: December 2025



Introduction: **Bromaminic acid**, systematically known as 1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonic acid, is a pivotal intermediate compound in the synthesis of a wide array of anthraquinone dyes.[1][2] Its unique structure, featuring an anthraquinone core substituted with an amine group, a sulfonic acid group, and a reactive bromine atom, makes it a versatile precursor for producing vibrant blue and green acid, reactive, and direct dyes.[3][4] This guide provides an in-depth overview of its core physical, chemical, and spectral properties, along with detailed experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and professionals in drug development and dye chemistry.

Core Physical and Chemical Properties

Bromaminic acid is typically encountered as a red or orange-red crystalline powder or needle-shaped crystal.[2][5] The presence of the sulfonic acid group imparts significant water solubility, a crucial property for its application in various industrial dye synthesis processes.[6][7] It is available commercially as the free acid or, more commonly, as its sodium salt.

Table 1: Identifiers and Chemical Structure



Identifier	Value
IUPAC Name	1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid[5]
Synonyms	Bromamine Acid, 1-Amino-4- bromoanthraquinone-2-sulfonic acid[1][2]
CAS Number	116-81-4 (Acid)[1]; 6258-06-6 (Sodium Salt)[8]
Molecular Formula	C14H8BrNO5S[1][5][9]
SMILES	Nc1c(S(=O) (=O)O)cc(Br)c2C(=O)c3ccccc3C(=O)c12
InChI Key	TXMRAEGWZZVGIH-UHFFFAOYSA-M (Sodium Salt)[10]

Table 2: Quantitative Physical and Chemical Data

Property	Value	Source(s)
Molar Mass	382.19 g/mol (Acid); 404.17 g/mol (Sodium Salt)	[1][8][9]
Appearance	Red or orange-red crystalline powder	[5][9]
Melting Point	>300 °C (decomposes)	[10]
Purity (Typical)	>83.0% to >95% (by HPLC)	[9]
Storage Temperature	Room temperature	[10]

Spectral Properties

Spectroscopic analysis is essential for the characterization and quality control of **bromaminic acid** and its derivatives. While detailed spectra for the parent compound are not extensively published, the methodologies are well-established through the analysis of its many derivatives.

Table 3: Summary of Spectral Data



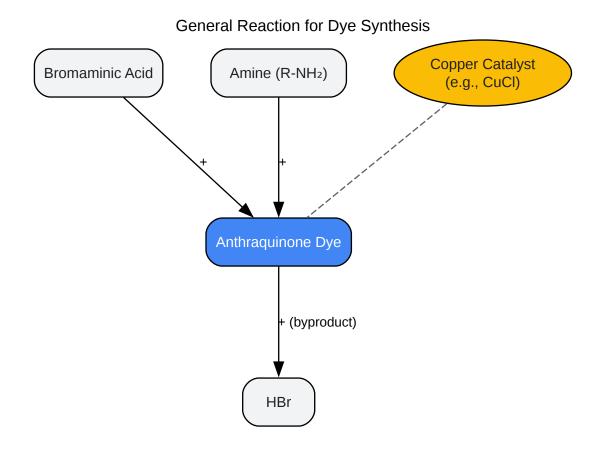
Technique	Observation	Source(s)
UV-Vis Spectroscopy	The parent compound's red/orange color indicates significant absorption in the visible range. Dyes derived from bromaminic acid typically exhibit maximum absorption (λmax) in the 590-595 nm range, corresponding to blue hues.	[6][7]
Infrared (IR) Spectroscopy	FT-IR is routinely used to characterize functional groups in bromaminic acid derivatives, such as C=O, N-H, and Ar C-H stretches.	[11]
Nuclear Magnetic Resonance (NMR)	¹ H-NMR and ¹³ C-NMR spectroscopy are employed to confirm the chemical structure of synthesized dyes derived from bromaminic acid.	[11]

Chemical Reactivity and Stability

The chemical utility of **bromaminic acid** is dominated by the reactivity of the bromine atom at the C4 position. This bromine atom is readily displaced by various nucleophiles, particularly aromatic and aliphatic amines, in a copper-catalyzed Jourdan-Ullmann reaction.[4] This reaction is the cornerstone of manufacturing numerous acid and reactive dyes.[3]

The stability of **bromaminic acid** is influenced by pH. As an anthraquinone derivative, its core chromophoric structure is generally stable in both acidic and alkaline conditions.[6][7] However, studies have shown its stability is lowest in the neutral pH range and it is susceptible to degradation by hydroxyl radical attack, such as through heterogeneous Fenton-like processes. [6]





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General reaction pathway for synthesizing dyes from **bromaminic acid**.

Experimental Protocols

Detailed and validated protocols are critical for the consistent synthesis and analysis of **bromaminic acid** in a research or industrial setting.

Synthesis of Bromaminic Acid Sodium Salt

The synthesis of **bromaminic acid** typically involves the sulfonation of 1-aminoanthraquinone, followed by bromination.[4][12] The following protocol is based on a patented "solvent method." [13]

Methodology:

 Sulfonation: Add 1-aminoanthraquinone (e.g., 29.60g) and an inert solvent such as odichlorobenzene (e.g., 259.0g) to a reaction vessel. Initiate a sulfonation reaction by introducing chlorosulfonic acid.

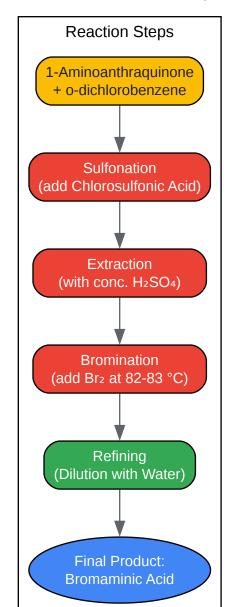
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- Extraction: Upon completion of the sulfonation, perform a layered extraction using concentrated sulfuric acid. The lower layer contains the desired 1-aminoanthraquinone-2sulfonic acid in sulfuric acid.
- Bromination: Heat the lower layer from the previous step to 82-83 °C. Slowly add liquid bromine (e.g., 15.58g) over several hours (e.g., 5.5 hours).
- Incubation: Maintain the reaction temperature for an additional period (e.g., 2 hours) to ensure the reaction goes to completion.
- Refining: Cool the resulting bromide product to below 50 °C. Dilute the mixture with water (e.g., 126.86g) while keeping the temperature below 40 °C. Stir the diluted mixture for 1-2 hours.
- Isolation: Isolate the final product, **bromaminic acid**, by filtration. The purity is typically assessed via HPLC, with yields often exceeding 90%.[13]





Workflow for Bromaminic Acid Synthesis

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A simplified workflow for the synthesis of **bromaminic acid**.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for determining the purity of **bromaminic acid** and its derivatives and for monitoring reaction progress.[14]



Methodology:

- Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (DAD) or UV-Vis detector.
- Column: A C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 μm particle size) is commonly used.[15][16] A Newcrom R1 column is also suitable for the sodium salt.[14]
- Mobile Phase: A mixture of an organic solvent and an aqueous buffer. A common mobile phase is acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid (for MS compatibility).[14] A methanol-water gradient (e.g., 70:30 v/v) can also be effective. [15][16]
- Flow Rate: Typically maintained at 1.0 mL/min.[15][16]
- Detection: Detection is performed using a DAD detector set at a wavelength appropriate for the analyte, such as 230 nm.[15][16]
- Sample Preparation: Samples are dissolved in a suitable solvent (e.g., a mixture of water and methanol) and filtered through a 0.45 μm filter before injection.
- Analysis: The retention time and peak area are used to identify and quantify bromaminic acid against a calibrated standard.



General Workflow for HPLC Analysis Sample Preparation (Dissolve & Filter) Injection into **HPLC System** Mobile Phase (e.g., MeOH/H2O) Separation on C18 Column Detection (DAD at 230 nm) Data Analysis (Chromatogram) **Purity Determination**

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A typical workflow for the HPLC analysis of **bromaminic acid**.

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- To cite this document: BenchChem. [A Technical Guide to the Physical and Chemical Properties of Bromaminic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085638#physical-and-chemical-properties-of-bromaminic-acid]

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